9-(p-Tolyl)carbazole
Overview
Description
“9-(p-Tolyl)carbazole” is a chemical compound with the molecular formula C19H15N . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of compounds related to “9-(p-Tolyl)carbazole” has been reported in several studies. For instance, a Suzuki–Miyaura coupling of 4,7-dibromo-2,1,3-benzochalcogenadiazoles with 4,6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-1,2,3,4,4a,9a-hexahydrocarbazole has been described .
Molecular Structure Analysis
The molecular structure of “9-(p-Tolyl)carbazole” has been studied using various techniques such as X-ray diffraction, FT-IR, FT-Raman, and UV–Vis spectra . The X-ray diffraction study showed that the compound has a Z-configuration .
Chemical Reactions Analysis
In a study, the compound was involved in a Suzuki–Miyaura coupling reaction with 4,7-dibromo-2,1,3-benzochalcogenadiazoles .
Physical And Chemical Properties Analysis
“9-(p-Tolyl)carbazole” is a solid substance at room temperature . It has a molecular weight of 257.34 .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
- Summary of Application : “9-(p-Tolyl)carbazole” is used as a donor unit in the creation of novel D-A-D fluorescent dyes for OLEDs . The photoluminescent and electroluminescent properties of these dyes are investigated for their potential application in OLEDs .
- Methods of Application : The dyes are synthesized using 9-(p-Tolyl)carbazole as a donor unit and 2,1,3-benzochalcogenadiazoles as an electron-withdrawing group . The OLEDs are fabricated with the architecture of glass/ITO/PEDOT-PSS/poly-TPD/EML/TPBi/LiF/Al .
- Results : The OLEDs exhibited clear red electroluminescence of the dyes with a maximum current efficiency of 0.85 Cd/A .
Dye-Sensitized Solar Cells (DSSCs)
- Summary of Application : “9-(p-Tolyl)carbazole” is used as a new donor building-block in the design of sensitizers for DSSCs .
- Methods of Application : New metal-free organic sensitizers, containing the new donor building block, are prepared by a stepwise approach from 4,7-dibromobenzo .
- Results : A 2,1,3-Benzothiadiazole dye containing hexahydrocarbazole donor, thiophene as π-spacer and cyanoacrylate as anchoring electron acceptor showed photovoltaic properties higher than the well-known WS-2 sensitizer with PCE = 5.86% .
Nanodevices, Rechargeable Batteries, and Electrochemical Transistors
- Summary of Application : Polycarbazole and its derivatives, including “9-(p-Tolyl)carbazole”, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Antibacterial and Antifungal Activities
- Summary of Application : Certain compounds containing “9-(p-Tolyl)carbazole” have shown excellent antibacterial and antifungal activities .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compounds showed excellent antibacterial activities against S. aureus, B. subtilis, E. coli and antifungal activities against A. niger, C. albicans and F. oxysporium .
High Voltage Non-Aqueous Organic Redox Flow Batteries
- Summary of Application : “9-(p-Tolyl)carbazole” is used in the development of high reduction potential cathode materials for non-aqueous redox flow battery applications .
- Methods of Application : A new class of material, 3,6-dibromo-9-(p-tolyl)-9H-carbazole, incorporating a carbazole core, is employed as the cathode material . The labile positions of the carbazole have been substituted with electron withdrawing groups, which increases the reduction potential of the redox couple .
- Results : The material shows a very good reversibility and is used in non-aqueous redox flow battery applications .
Optoelectronic Applications
- Summary of Application : Polycarbazole and its derivatives, including “9-(p-Tolyl)carbazole”, are used in various optoelectronic applications such as organic LED, photovoltaic cells, and biosensors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Fluorescent OLED Application
- Summary of Application : “9-(p-Tolyl)carbazole” is used in the creation of novel D-A-D fluorescent dyes for solution-processed organic light-emitting-diodes (OLEDs) .
- Methods of Application : The dyes are synthesized using 9-(p-Tolyl)carbazole as a donor unit and 2,1,3-benzochalcogenadiazoles as an electron-withdrawing group . The OLEDs are fabricated with the architecture of glass/ITO/PEDOT-PSS/poly-TPD/EML/TPBi/LiF/Al .
- Results : The OLEDs exhibited clear red electroluminescence of the dyes with a maximum current efficiency of 0.85 Cd/A .
Electroluminescent Applications and Rechargeable Batteries
- Summary of Application : Polycarbazole and its derivatives, including “9-(p-Tolyl)carbazole”, are used in various electroluminescent applications and rechargeable batteries .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(4-methylphenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXBXKVMMIGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578409 | |
Record name | 9-(4-Methylphenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(p-Tolyl)carbazole | |
CAS RN |
19264-73-4 | |
Record name | 9-(4-Methylphenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(p-Tolyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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